molecular formula C10H21NO2Si B13939359 1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one

1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one

Cat. No.: B13939359
M. Wt: 215.36 g/mol
InChI Key: ZGCIPJLCVXEPMM-UHFFFAOYSA-N
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Description

1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of the dimethylsilyl and hydroxymethyl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as azetidinone and tert-butyl(dimethyl)silyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The azetidinone is reacted with tert-butyl(dimethyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography to obtain pure 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone.

Chemical Reactions Analysis

1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone can be compared with other similar compounds:

Properties

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3

InChI Key

ZGCIPJLCVXEPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1CC(C1=O)CO

Origin of Product

United States

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